molecular formula C9H12BrNO3 B13558945 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol

Cat. No.: B13558945
M. Wt: 262.10 g/mol
InChI Key: HDZXAATXTREVMW-ZETCQYMHSA-N
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Description

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, a bromine atom, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution of the bromine atom can result in a variety of substituted phenol derivatives .

Scientific Research Applications

4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds with target proteins, while the bromine and methoxy groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-[(1R)-2-Amino-1-hydroxyethyl]-2-(hydroxymethyl)phenol
  • 4-[(1R)-2-Amino-1-hydroxyethyl]-2-(hydroxymethyl)phenol derivatives

Uniqueness

What sets 4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol apart from similar compounds is the presence of the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol

InChI

InChI=1S/C9H12BrNO3/c1-14-8-3-5(7(11)4-12)2-6(10)9(8)13/h2-3,7,12-13H,4,11H2,1H3/t7-/m0/s1

InChI Key

HDZXAATXTREVMW-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@H](CO)N)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C(CO)N)Br)O

Origin of Product

United States

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